molecular formula C19H22ClN3O2 B15038916 N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine

Cat. No.: B15038916
M. Wt: 359.8 g/mol
InChI Key: HPKFKJZMHQCMNS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine is a chemical compound that belongs to the class of N-arylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine typically involves the reaction of 4-chlorophenylpiperazine with 2,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine

InChI

InChI=1S/C19H22ClN3O2/c1-24-18-7-8-19(25-2)15(13-18)14-21-23-11-9-22(10-12-23)17-5-3-16(20)4-6-17/h3-8,13-14H,9-12H2,1-2H3

InChI Key

HPKFKJZMHQCMNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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